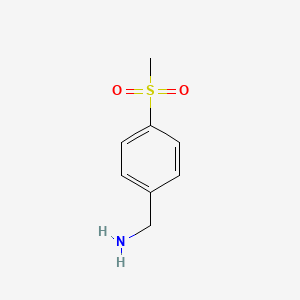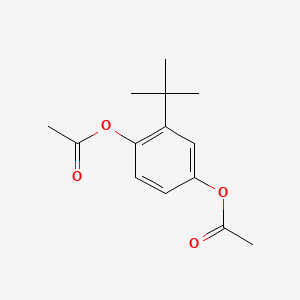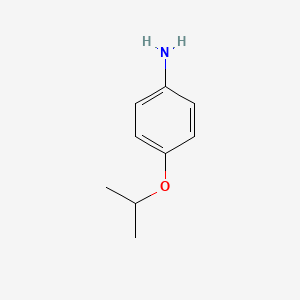
Acide 1H-indène-3-carboxylique
Vue d'ensemble
Description
1H-Indene-3-carboxylic acid is an organic compound with the molecular formula C10H8O2 It is a derivative of indene, a bicyclic hydrocarbon, and features a carboxylic acid functional group at the third position of the indene ring
Applications De Recherche Scientifique
1H-Indene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Target of Action
It is used for preparing esters of 1-fluorindan-1-carboxylic acid (fica) as a chiral derivatizing agent .
Mode of Action
The mode of action of 1H-Indene-3-carboxylic acid involves the isomerization of 1H-indene-1-carboxylic acid to 1H-indene-3-carboxylic acid in aqueous solution . This process involves the determination of their keto-enol equilibrium constants and acid dissociation constants of the keto and enol forms .
Biochemical Pathways
The compound is involved in the isomerization process, which could potentially affect various biochemical pathways .
Result of Action
It is known that the compound is involved in the isomerization process, which could potentially have various molecular and cellular effects .
Action Environment
It is known that the compound’s isomerization process occurs in an aqueous solution , suggesting that the compound’s action, efficacy, and stability could be influenced by factors such as pH, temperature, and the presence of other molecules in the solution.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Indene-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 1H-indene-3-carboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the reaction of indene with carbon dioxide in the presence of a strong base, followed by acidification to yield the carboxylic acid .
Industrial Production Methods: Industrial production of 1H-Indene-3-carboxylic acid typically involves large-scale oxidation processes. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the product. Efficient catalytic systems and optimized reaction parameters are crucial for industrial-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Corresponding carboxylates or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated indene derivatives.
Comparaison Avec Des Composés Similaires
Indole-3-carboxylic acid: Similar structure but with an indole ring instead of an indene ring.
Indene-2-carboxylic acid: Carboxylic acid group at the second position of the indene ring.
Indane-1-carboxylic acid: Saturated analog with a single ring structure.
Uniqueness: Its distinct chemical properties make it a valuable compound for various research and industrial purposes .
Propriétés
IUPAC Name |
3H-indene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,6H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSCUDBGUBVDLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161940 | |
| Record name | 1H-Indene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14209-41-7 | |
| Record name | Indene-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14209-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indene-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014209417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the equilibrium relationship between 1H-Indene-1-carboxylic acid and 1H-Indene-3-carboxylic acid in solution?
A1: In aqueous solution, 1H-Indene-1-carboxylic acid and 1H-Indene-3-carboxylic acid exist in equilibrium. The equilibrium favors the formation of 1H-Indene-3-carboxylic acid. [] The equilibrium constant (K) is 200 in acidic conditions and 100 in basic conditions, indicating a higher concentration of 1H-Indene-3-carboxylic acid at equilibrium. []
Q2: What is the mechanism of isomerization between 1H-Indene-1-carboxylic acid and 1H-Indene-3-carboxylic acid?
A2: The isomerization proceeds through a sequence involving enolization and subsequent reketonization. [] This mechanism is supported by the observed rate profile, general base catalysis, and significant primary kinetic isotope effects. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
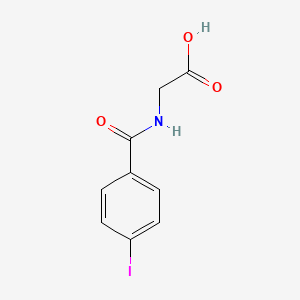

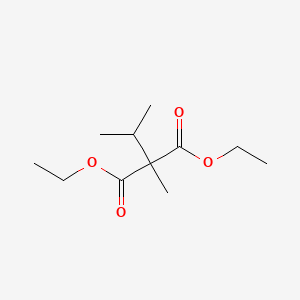

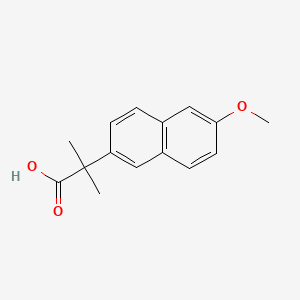
![N-[(2,4-dichlorophenyl)methyl]-2-ethoxyethanamine](/img/structure/B1293734.png)
